molecular formula C7H6N2O2S B1265616 1,2-Benzisothiazol-3-amine 1,1-dioxide CAS No. 7668-28-2

1,2-Benzisothiazol-3-amine 1,1-dioxide

Cat. No.: B1265616
CAS No.: 7668-28-2
M. Wt: 182.2 g/mol
InChI Key: QNOQSOJREDRYBC-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3-amine 1,1-dioxide is an organic compound with the molecular formula C7H6N2O2S. It is a derivative of benzisothiazole and is characterized by the presence of an amine group and a dioxide functional group. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 1,2-Benzisothiazol-3-amine 1,1-dioxide is the caspase-3 and caspase-7 enzymes . These enzymes play a crucial role in the execution phase of cell apoptosis or programmed cell death . The compound has been found to have a high potency for inhibiting these enzymes .

Mode of Action

This compound interacts with its targets by acting as a mechanism-based inhibitor . It is suggested that substituents at the 4-position of the benzoisothiazolone interact with the S1 specificity pocket of the enzyme, while the 2-substituent projects into the S’ sites . This interaction results in the inhibition of the caspase-3 and caspase-7 enzymes .

Biochemical Pathways

The inhibition of caspase-3 and caspase-7 enzymes by this compound affects the apoptosis pathway . Apoptosis is a complex physiological process of tissue development and homeostasis, and deregulation of this process can contribute to many human diseases, including neurodegenerative diseases, ischemic damage, autoimmune disorders, and several forms of cancer .

Pharmacokinetics

It is suggested that the compound’s ability to penetrate the cell in vivo might be increased due to the presence of both carbonyl and urea groups .

Result of Action

The result of the action of this compound is the inhibition of the caspase-3 and caspase-7 enzymes, which leads to the prevention of apoptosis . This can have significant implications in the treatment of diseases caused by excessive apoptosis, such as stroke, Alzheimer’s disease, Huntington’s disease, and Parkinson’s disease .

Action Environment

It is known that the compound is used in various industrial settings, including textile spin-finish solutions, leather processing solutions, and preservation of fresh animal hides and skins . The compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other chemicals in these environments .

Biochemical Analysis

Biochemical Properties

1,2-Benzisothiazol-3-amine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit human mast cell tryptase, an enzyme involved in allergic reactions . This compound exhibits high selectivity for tryptase, being much weaker against other enzymes such as elastase and trypsin . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause skin sensitization and allergic contact dermatitis upon dermal exposure . This compound can penetrate the epidermis and react with skin macromolecules, leading to irritation . Additionally, it affects metabolic processes within the cell by reacting with protein-thiol targets, including specific dehydrogenase and phosphatase enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an inhibitor of human mast cell tryptase by binding to the enzyme’s active site . This binding interaction leads to enzyme inhibition, which in turn affects various cellular processes. The compound also reacts with protein-thiol targets, disrupting metabolic processes within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable under standard conditions, but its effects can vary with prolonged exposure. For instance, dermal exposure over a sufficient duration can lead to skin sensitization and allergic contact dermatitis . The stability and degradation of the compound in laboratory settings are crucial factors in determining its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits low acute toxicity . At higher concentrations, it can cause skin irritation and allergenic effects . In animal studies, concentrations above 0.05% have been shown to be irritating to the skin, with allergenic effects confirmed in a series of case and patch test studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is rapidly absorbed by the gastrointestinal route and intensively biotransformed, with no unchanged compound excreted . The compound reacts with protein-thiol targets, affecting metabolic processes within the cell . The main metabolite of this compound is o-methylsulfinylbenzamide .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is rapidly absorbed and distributed, with no accumulation in the liver or adipose tissue . The compound’s low molar mass allows it to penetrate the epidermis and react with skin macromolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties. The compound is known to interact with specific cellular compartments, affecting its activity and function. It reacts with protein-thiol targets, including specific dehydrogenase and phosphatase enzymes, which are localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3-amine 1,1-dioxide can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the reaction of 2-halobenzenethiol with amines in the presence of a base, followed by oxidation to introduce the dioxide group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce N-alkyl or N-acyl derivatives .

Scientific Research Applications

1,2-Benzisothiazol-3-amine 1,1-dioxide has a wide range of scientific research applications:

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOQSOJREDRYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227476
Record name 1,2-Benzisothiazol-3-amine 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7668-28-2
Record name 1,2-Benzisothiazol-3-amine 1,1-dioxide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007668282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iminosaccharin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzisothiazol-3-amine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1lambda6,2-benzothiazole-1,1-dione
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Record name 1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,2-Benzisothiazol-3-amine 1,1-dioxide a potentially interesting compound in Alzheimer's disease research?

A1: While not a direct treatment for Alzheimer's disease, this compound emerged as a structure of interest during a computational study focused on identifying potential binders for Apolipoprotein E4 (ApoE4) []. ApoE4 is a protein implicated in Alzheimer's disease progression, notably its role in amyloid beta (Aβ) accumulation. The study highlighted that compounds containing the this compound structure demonstrated promising binding interactions with the ApoE4 N-terminal domain in silico [].

Q2: How does the structure of this compound potentially facilitate its interaction with ApoE4?

A2: Computational modeling suggests that the this compound structure could participate in both hydrogen bonding and hydrophobic interactions with key residues within the ApoE4 N-terminal domain []. Specifically, the study identified potential hydrogen bonds with residues E27, W34, R38, D53, D153, or Q156, and hydrophobic interactions involving residues W26, E27, L28, L30, G31, L149, and A152 []. These predicted interactions highlight the compound as a potential starting point for further development and optimization in the search for molecules that can modulate ApoE4 activity.

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